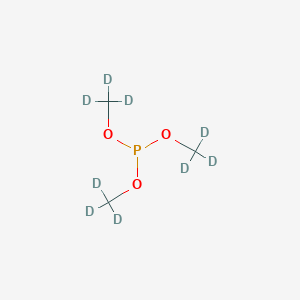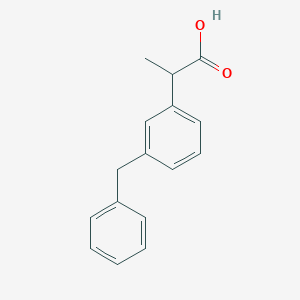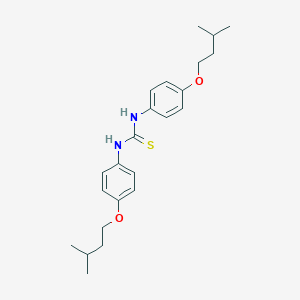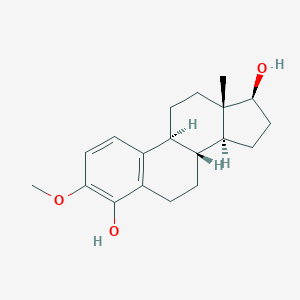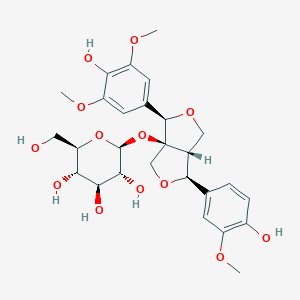![molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-diméthyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tétradécahydro-1H-indéno[5,4-f]quinoléine-7-carboxylate de méthyle CAS No. 103335-41-7](/img/structure/B29297.png)
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-diméthyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tétradécahydro-1H-indéno[5,4-f]quinoléine-7-carboxylate de méthyle
Vue d'ensemble
Description
GW642444, également connu sous le nom de Vilanterol, est un agoniste bêta-2 adrénergique à action prolongée. Il est principalement développé pour le traitement des affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Le composé agit en relaxant les muscles des voies respiratoires, améliorant ainsi le flux d'air et facilitant la respiration .
Applications De Recherche Scientifique
GW642444 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les agonistes bêta-2 adrénergiques et leurs interactions.
Biologie : Investigated for its effects on cellular signaling pathways and muscle relaxation.
Médecine : Etudié de manière approfondie pour son potentiel thérapeutique dans le traitement des maladies respiratoires telles que l'asthme et la BPCO.
Industrie : Utilisé dans le développement de thérapies par inhalation et d'autres formulations pharmaceutiques
5. Mécanisme d'action
GW642444 exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques dans les poumons. Cette liaison active l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne la relaxation des muscles lisses bronchiques, améliorant ainsi le flux d'air et réduisant les symptômes des affections respiratoires .
Composés similaires :
Salmeterol : Un autre agoniste bêta-2 adrénergique à action prolongée utilisé pour des indications similaires.
Formoterol : Un agoniste bêta-2 adrénergique avec un début d'action rapide.
Indacaterol : Un agoniste bêta-2 adrénergique à action prolongée avec une durée d'action de 24 heures.
Comparaison :
Durée d'action : GW642444 a une durée d'action de 24 heures, similaire à celle de l'Indacaterol, ce qui le rend adapté à une administration une fois par jour.
Début d'action : Comparé au Salmeterol, GW642444 peut avoir un début d'action plus rapide.
Sélectivité : GW642444 est hautement sélectif pour les récepteurs bêta-2 adrénergiques, ce qui peut réduire le risque d'effets secondaires associés aux agonistes bêta-adrénergiques non sélectifs
Mécanisme D'action
Target of Action
Dutasteride methyl ester, also known as Dutasteride, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .
Mode of Action
Dutasteride is a dual 5α-reductase inhibitor . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, Dutasteride prevents the conversion of testosterone into DHT . This action leads to a significant decrease in circulating DHT levels, by up to 98% .
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride is the conversion of testosterone into DHT . This process is crucial in the development and enlargement of the prostate gland. By inhibiting the 5-alpha reductase enzymes, Dutasteride disrupts this pathway, leading to a significant reduction in DHT levels .
Pharmacokinetics
The pharmacokinetics of Dutasteride are influenced by its formulation . The bioavailability of Dutasteride is around 60% , and it is primarily metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is approximately 4-5 weeks . These properties impact the drug’s bioavailability and its overall effectiveness in the body.
Result of Action
The primary result of Dutasteride’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) . By decreasing DHT levels, Dutasteride reduces the size of an enlarged prostate, improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of Dutasteride can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering Dutasteride for optimal therapeutic outcomes.
Analyse Biochimique
Biochemical Properties
Dutasteride Methyl Ester inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) . This inhibition reduces the levels of circulating DHT, a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .
Cellular Effects
The effects of Dutasteride Methyl Ester on cells are primarily related to its impact on the levels of DHT. By reducing DHT levels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dutasteride Methyl Ester exerts its effects at the molecular level through binding interactions with the 5α-reductase enzymes, leading to their inhibition . This inhibition prevents the conversion of testosterone to DHT, thereby influencing gene expression and cellular function .
Metabolic Pathways
Dutasteride Methyl Ester is involved in the metabolic pathway of testosterone, where it inhibits the conversion of testosterone to DHT
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de GW642444 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. Le processus comprend généralement :
Formation de la structure principale : Cela implique la préparation du squelette de base de la molécule par une série de réactions organiques.
Fonctionnalisation : Introduction de groupes fonctionnels nécessaires à l'activité du composé.
Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle : Dans les environnements industriels, la production de GW642444 est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus implique :
Réactions par lots : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions chimiques.
Procédés en flux continu : Pour certaines étapes, des réacteurs en flux continu peuvent être utilisés pour améliorer l'efficacité et le contrôle.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final
Analyse Des Réactions Chimiques
Types de réactions : GW642444 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courantes :
Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Catalyseurs : Divers catalyseurs peuvent être utilisés pour faciliter des réactions spécifiques.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de GW642444, qui peuvent avoir des propriétés pharmacologiques différentes .
Comparaison Avec Des Composés Similaires
Salmeterol: Another long-acting beta2-adrenoceptor agonist used for similar indications.
Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action.
Indacaterol: A long-acting beta2-adrenoceptor agonist with a 24-hour duration of action.
Comparison:
Duration of Action: GW642444 has a 24-hour duration of action, similar to Indacaterol, making it suitable for once-daily dosing.
Onset of Action: Compared to Salmeterol, GW642444 may have a faster onset of action.
Selectivity: GW642444 is highly selective for beta2-adrenoceptors, which may reduce the risk of side effects associated with non-selective beta-adrenoceptor agonists
Propriétés
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGMYJYBSBKA-ALHYADCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451476 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-41-7 | |
| Record name | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDK98J5FUO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


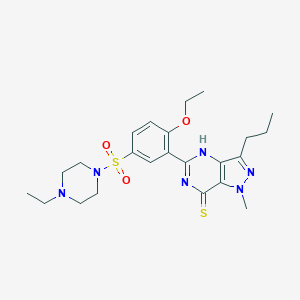
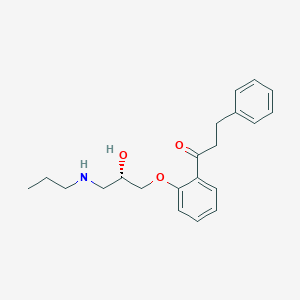
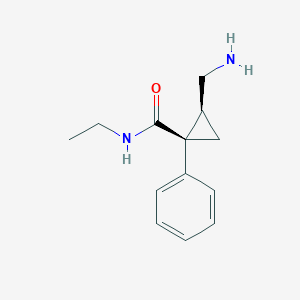

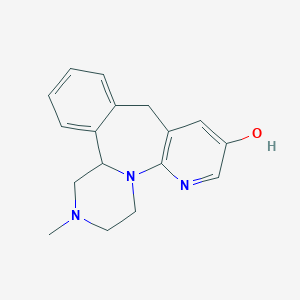
![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
